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molecular formula C6H5BrO3S B8811710 4-Bromo-3-methoxythiophene-2-carboxylic acid CAS No. 110545-68-1

4-Bromo-3-methoxythiophene-2-carboxylic acid

Cat. No. B8811710
M. Wt: 237.07 g/mol
InChI Key: OLDGPQVUEMIBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786149B2

Procedure details

The product from Step A above (22.5 g, 84.36 mmol) was dissolved in 60 mL of tetrahydrofuran and added with 125 mL of a 1.0 M NaOH aqueous solution. The mixture was stirred at room temperature for 4 d, then washed with ether (60 mL×2), acidified to pH ˜2 using a 1.0 M HCl aqueous solution. Solids were precipitated out after acidification, and collected by filtration. The solid was dissolved in methylene chloride-ethyl acetate (˜4:1, v/v). The organic solution was washed with H2O and brine, dried with Na2SO4, and concentrated in vacuo to a light yellow solid, further dried on height vacuum, yielding 17.95 g of 4-bromo-3-methoxy-2-thiophene carboxylic acid (90%, MH+=237.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([Br:12])[C:9]=1[O:10][CH3:11])=[O:4].[OH-].[Na+]>O1CCCC1>[Br:12][C:8]1[C:9]([O:10][CH3:11])=[C:5]([C:3]([OH:4])=[O:2])[S:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC=C(C1OC)Br
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether (60 mL×2)
CUSTOM
Type
CUSTOM
Details
Solids were precipitated out after acidification
FILTRATION
Type
FILTRATION
Details
collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methylene chloride-ethyl acetate (˜4:1, v/v)
WASH
Type
WASH
Details
The organic solution was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a light yellow solid
CUSTOM
Type
CUSTOM
Details
further dried on height vacuum

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.95 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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